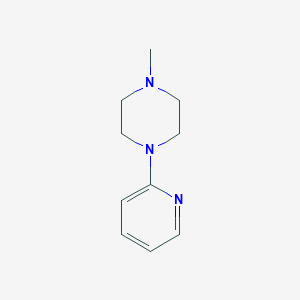

1-Methyl-4-(pyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-12-6-8-13(9-7-12)10-4-2-3-5-11-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHKWAZLVNUABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566027 | |

| Record name | 1-Methyl-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145208-85-1 | |

| Record name | 1-Methyl-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 Pyridin 2 Yl Piperazine and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Multi-Step Organic Reactions in Pyridinylpiperazine Synthesis

The construction of the pyridinylpiperazine moiety often involves a sequence of well-established organic reactions. A common strategy involves the initial formation of the N-aryl piperazine (B1678402) core, followed by N-alkylation. For instance, the synthesis can commence with the reaction of a substituted pyridine (B92270), such as 2-chloro-3-nitropyridine, with an excess of piperazine. nih.gov In this reaction, the electron-withdrawing nitro group activates the 2-position of the pyridine ring, facilitating nucleophilic aromatic substitution by the piperazine. nih.gov This initial coupling provides the core 1-(pyridin-2-yl)piperazine structure, which can then be further functionalized.

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution is a cornerstone in the functionalization of the piperazine ring, allowing for the introduction of a wide array of substituents. researchgate.net This can involve either N-arylation or N-alkylation.

N-Arylation: The formation of the N-aryl bond between the piperazine nitrogen and the pyridine ring is a key step. This is often achieved through nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic ring. mdpi.com For example, reacting a piperazine with a suitably activated pyridine derivative, such as one bearing a good leaving group (e.g., a halide) and electron-withdrawing groups, can lead to the desired N-arylpiperazine. nih.govmdpi.com

N-Alkylation: Once the 1-(pyridin-2-yl)piperazine core is assembled, the secondary amine of the piperazine ring can be readily alkylated. mdpi.com A common method for introducing the methyl group to obtain 1-methyl-4-(pyridin-2-yl)piperazine is through nucleophilic substitution on an alkyl halide, such as methyl iodide. mdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Advanced Synthetic Strategies and Catalytic Approaches

To overcome the limitations of classical methods, more advanced and efficient catalytic strategies have been developed for the synthesis of N-arylpiperazines and their derivatives. These methods often offer milder reaction conditions, broader substrate scope, and higher yields.

Palladium-Catalyzed Buchwald–Hartwig Coupling for N-Arylpiperazines

The Buchwald-Hartwig amination has become a powerful and widely used method for the formation of carbon-nitrogen bonds, including the synthesis of N-arylpiperazines. wikipedia.orglibretexts.orgacs.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of 1-(pyridin-2-yl)piperazine, this would involve coupling piperazine with a 2-halopyridine. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for the success of the reaction, with various generations of ligands developed to improve catalyst activity and scope. wikipedia.orgacs.org This method is often favored for its high functional group tolerance and its applicability to a wide range of aryl and heteroaryl halides. acs.orgacs.org

Copper-Catalyzed Ullmann–Goldberg Reactions in Piperazine Synthesis

The Ullmann–Goldberg reaction is another important tool for the synthesis of N-arylpiperazines, representing a copper-catalyzed alternative to palladium-based methods. nih.govbohrium.comscispace.comrsc.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. scispace.commdpi.com While classic Ullmann conditions were often harsh, modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions. nih.govscispace.com The choice of ligand, solvent, and base can significantly influence the efficiency of the coupling. nih.gov

Reductive Amination Techniques for N-Alkyl Piperazine Analogs

Reductive amination is a highly effective and versatile method for the N-alkylation of piperazines, including the synthesis of this compound analogs. mdpi.comnih.govlookchem.com This one-pot procedure involves the reaction of a secondary amine (the N-H of the piperazine ring) with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the corresponding amine. nih.gov To synthesize this compound, 1-(pyridin-2-yl)piperazine would be reacted with formaldehyde (B43269) in the presence of a suitable reducing agent like sodium triacetoxyborohydride. nih.govnih.gov This method is widely used due to its operational simplicity and the ready availability of a vast array of aldehydes and ketones, allowing for the synthesis of a diverse library of N-alkyl piperazine analogs. nih.govlookchem.com

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of the target compound is a critical aspect of chemical synthesis. For this compound and its derivatives, several factors, from reaction conditions to purification methods, can be fine-tuned to achieve a more efficient and clean synthesis.

A general method for synthesizing monosubstituted piperazines in high yield and purity involves the reaction of a protonated piperazine with an electrophile. nih.gov The purity of the product is often very high (~100%), with only trace amounts of the symmetrically disubstituted by-product. The formation of this by-product can be significantly minimized by carefully controlling the molar ratios of the reactants. nih.gov Purification is typically straightforward, involving filtration to remove piperazine dihydrochloride (B599025) followed by recrystallization of the final product. nih.gov The use of microwave irradiation has also been shown to accelerate these reactions, providing comparable yields and purity in significantly shorter times. nih.gov

In the development of bioactive piperazine derivatives, structure-activity relationship (SAR) studies often involve the synthesis of a library of related compounds. nih.govacs.org During this process, synthetic routes are optimized to improve efficiency. For example, in the synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives, a condensation reaction between various intermediates and an acetic acid derivative was employed. acs.org Further modification through a palladium-catalyzed Buchwald-Hartwig amination allowed for the introduction of a 1-methylpiperazine (B117243) group to create the final desired compound. acs.org

The synthesis of itraconazole (B105839) analogues, which feature a piperazine linker, demonstrates the importance of choosing the right coupling reagents and conditions to maximize yield. acs.org Different condensation reagents, such as those based on oxalyl chloride or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), were used, resulting in yields ranging from 30% to over 60%. acs.org This highlights that there is no single best method; the optimal conditions depend on the specific substrates being coupled.

Final purification is crucial for obtaining a high-purity product. Techniques such as flash column chromatography and recrystallization are commonly employed. nih.govnih.gov The choice of solvent for recrystallization is critical and can significantly impact the final purity of the isolated compound. nih.gov The purity is typically confirmed using analytical techniques like NMR spectroscopy and LC-MS. nih.gov

Table 3: Strategies for Optimizing Yield and Purity in Piperazine Synthesis

| Strategy | Method | Effect | Example Application | Reference |

| Control of Stoichiometry | Using specific molar ratios of piperazine to reagent | Minimizes formation of disubstituted by-products | General synthesis of monosubstituted piperazines | nih.gov |

| Reaction Technology | Employing microwave irradiation | Reduces reaction time with comparable yield and purity | Microwave-assisted synthesis of monosubstituted piperazines | nih.gov |

| Catalyst and Reagent Selection | Using optimized coupling agents (e.g., HATU) or catalysts (e.g., Palladium) | Increases reaction yield and enables specific bond formations | Synthesis of itraconazole analogues and other complex derivatives | acs.orgacs.org |

| Purification Method | Recrystallization from appropriate solvents, column chromatography | Removes by-products and unreacted starting materials | Isolation of pure monosubstituted piperazines and piperidine (B6355638) derivatives | nih.govnih.gov |

Pharmacological Profile and Biological Activities of 1 Methyl 4 Pyridin 2 Yl Piperazine Derivatives

Receptor Interactions and Modulatory Effects

The 1-methyl-4-(pyridin-2-yl)piperazine scaffold is a key structural motif found in a variety of centrally active compounds. Derivatives incorporating this moiety have been extensively studied for their interactions with various neurotransmitter systems, leading to the discovery of potent and selective ligands for several important G-protein-coupled receptors (GPCRs). The pharmacological profile of these derivatives is largely defined by their interactions with dopaminergic and histaminergic receptors.

The dopaminergic system, with its distinct receptor subtypes (D1-D5), plays a crucial role in regulating cognition, motivation, and motor control. The D2-like subfamily, comprising the D2, D3, and D4 receptors, is a primary target for antipsychotic medications. Derivatives of this compound have shown significant and often selective interactions with these receptors.

The dopamine (B1211576) D4 receptor (D4R) is distinguished by its high expression in the prefrontal cortex and hippocampus, areas associated with higher cognitive functions. nih.govacs.org This localization, in contrast to the striatal dominance of D2 and D3 receptors, makes the D4R an attractive target for treating neuropsychiatric disorders with potentially fewer motor and endocrine side effects. nih.gov

Research into heteroarylmethylarylpiperazine classes has identified numerous subtype-selective D4 receptor ligands. nih.gov A series of compounds based on the classical D4R agonist A-412997, which features a related 2-(4-(pyridin-2-yl)piperidin-1-yl) moiety, has been instrumental in understanding the structure-activity relationships (SAR) that determine agonist efficacy at the D4R. nih.govacs.org Studies have shown that replacing the piperidine (B6355638) ring with a piperazine (B1678402) and modifying the linker chain can significantly influence D4R affinity and selectivity. acs.org For instance, certain substitutions on the pyridine (B92270) ring resulted in a potency gain when the piperidinyl group was exchanged for a piperazinyl one. acs.org

These investigations have led to the identification of novel D4R-selective compounds with diverse profiles, ranging from partial agonists to antagonists. nih.gov The selectivity is often pronounced, with some derivatives showing over 100-fold greater affinity for the D4 receptor compared to D2 and D3 receptors. nih.gov One such derivative, a potent partial agonist at the D4R, demonstrated the importance of the N-(m-tolyl)acetamide group for high affinity and selectivity. acs.org This highlights that the terminal arylpiperazine portion of the molecule plays a critical role in determining the functional activity at the D4 receptor. nih.gov

Table 1: Dopaminergic Receptor Binding Affinities and Functional Data for Selected Piperazine/Piperidine Derivatives

| Compound | D4R Kᵢ (nM) | D4R Agonism | D2R Antagonism | D3R Affinity | Selectivity (D4 vs D2/D3) | Reference |

|---|---|---|---|---|---|---|

| A-412997 (Lead Compound) | ≤ 4.3 | Partial Agonist | Low Affinity Full Antagonist | Very Low Potency | >100-fold | nih.govacs.org |

| Compound 10 (Piperazine Analog) | Data not specified | Potency Gain vs. Piperidine | Not specified | Not specified | Not specified | acs.org |

| Compound 21 (Piperazine Analog) | Data not specified | Potency Gain vs. Piperidine | Not specified | Not specified | Not specified | acs.org |

| FGH31 (Piperazine Derivative) | Not specified | Full Agonist (Biased) | Not specified | Not specified | Not specified | nih.gov |

| Compound 4 (Piperazine Derivative) | Not specified | Partial Agonist | Not specified | Not specified | Not specified | nih.gov |

Note: This table is interactive. Specific values are included where available in the cited literature; "Not specified" indicates the data was not provided in the referenced source.

While demonstrating high affinity for the D4 receptor, many this compound derivatives exhibit significantly lower activity at the closely related D2 and D3 receptors. This selectivity is a key objective in designing drugs that target cognitive symptoms without inducing the side effects associated with D2 receptor blockade. nih.govacs.org

For example, the lead compound A-412997 acts as a potent partial agonist at the D4R but shows no significant agonist activity at the D2 receptor; instead, it behaves as a low-affinity full antagonist. acs.org Furthermore, its potency and efficacy at the D3 receptor are very low. nih.govacs.org This profile underscores the high degree of selectivity achievable.

However, structural modifications can alter this profile. In the development of dual-target ligands, a 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine scaffold was found to generally decrease D3R affinity, though this was sometimes offset by an increase in D3R selectivity over other receptors. nih.gov This indicates that the nature of the pyridine ring substitution is a critical determinant of the D2 and D3 receptor interaction profile. The sensitivity of the D3R to the aryl piperazine structure appears to be a recurring theme in structure-activity relationship studies. nih.gov

The histaminergic system, which includes four receptor subtypes (H1-H4), is involved in a wide array of physiological functions, from allergic responses and gastric acid secretion to the modulation of neurotransmitter release in the central nervous system. mdpi.comresearchgate.net Derivatives of this compound have been identified as potent antagonists at several of these receptors, particularly H3 and H4.

The histamine (B1213489) H3 receptor (H3R) functions primarily as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, controlling the release of histamine and other key neurotransmitters like dopamine and acetylcholine. wikipedia.orgnih.gov Antagonism of the H3R leads to increased neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders such as Alzheimer's disease, ADHD, and schizophrenia. wikipedia.orgnih.gov

Compounds featuring a piperazine core have been investigated as non-imidazole H3R antagonists. nih.gov Studies comparing derivatives with a 4-(pyridin-4-yl)piperazin-1-yl core to those with a piperidine core revealed that replacing the piperazine ring with piperidine did not significantly impact H3R affinity. nih.gov This suggests that the basic nitrogen-containing ring is a crucial structural element for H3R activity. nih.govingentaconnect.com Several piperazine and piperidine derivatives have been identified as high-affinity H3R antagonists. acs.org The development of such potent non-imidazole antagonists represents a significant advancement in the field. ingentaconnect.com

While H1 receptor antagonists are well-established treatments for allergies, the more recently discovered H4 receptor is implicated in inflammatory processes and pruritus associated with conditions like atopic dermatitis. mdpi.comnih.gov Consequently, there is growing interest in developing antagonists that can modulate H1 and H4 receptors.

Research has shown that piperazine derivatives can act as potent H4 receptor antagonists or inverse agonists. nih.govmedchemexpress.com For example, JNJ7777120, a compound containing a 4-methylpiperazine moiety, is a known H4R antagonist that has been shown to attenuate scratching behavior and dermatitis in animal models. nih.gov

Furthermore, some piperazine derivatives exhibit dual antagonism at multiple histamine receptors. A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were evaluated as ligands for both H3 and H4 receptors, with different substitutions on the piperazine nitrogen yielding varying affinities for each receptor. researchgate.net This dual activity is a promising strategy for developing anti-inflammatory agents. Similarly, hybrid molecules have been synthesized to combine H1 and H2 receptor antagonism by linking mepyramine-type structures (which contain a pyridyl-amino moiety) to H2R antagonist pharmacophores via a piperazine-related linker. mdpi.com These efforts highlight the versatility of the piperazine scaffold in targeting multiple components of the histaminergic system.

Table 2: Histaminergic Receptor Binding Affinities for Selected Piperazine/Piperidine Derivatives

| Compound/Series | H1R Antagonism | H3R Kᵢ or pA₂ | H4R IC₅₀ or pKᵢ | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Compound 4 (Piperazine core) | Not specified | 3.17 nM | Not specified | High H3R affinity | nih.gov |

| Compound 5 (Piperidine core) | Not specified | 7.70 nM | Not specified | High H3R affinity | nih.gov |

| Compound 14 (Carbamate series) | Not specified | pA₂ = 7.2 | Not specified | Potent H3R antagonist | ingentaconnect.com |

| JNJ7777120 (4-methylpiperazine) | Not specified | Not specified | Potent Antagonist | Selective H4R antagonist | nih.gov |

| LINS01004 (Piperazine derivative) | Not specified | pKᵢ = 6.40 | Not specified | Highest H3R affinity in series | researchgate.net |

| LINS01007 (Piperazine derivative) | Not specified | Not specified | pKᵢ = 6.06 | Moderate H4R affinity | researchgate.net |

| H4 Receptor antagonist 1 | Not specified | Not specified | 19 nM | Potent and selective H4R inverse agonist | medchemexpress.com |

Note: This table is interactive. Kᵢ, pA₂, pKᵢ, and IC₅₀ are all measures of ligand affinity or potency. "Not specified" indicates the data was not provided in the referenced source.

Serotonergic System Interactions

Derivatives of this compound have shown significant interactions with multiple serotonin (B10506) (5-HT) receptor subtypes, indicating their potential as modulators of serotonergic neurotransmission.

5-HT1A Receptor Agonism

Several derivatives of this compound have been identified as agonists at the 5-HT1A receptor. This activity is often a key feature of their pharmacological profile, contributing to their potential therapeutic effects. For instance, compounds have been developed that combine 5-HT1A receptor agonism with dopamine D2/D3 receptor partial agonism, a multi-target approach aimed at treating conditions like Parkinson's disease. thieme-connect.com

In one study, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity at D2, D3, and 5-HT1A receptors. thieme-connect.com Two compounds, 7b and 34c , demonstrated potent agonistic activity at all three receptors. thieme-connect.com Specifically, compound 7b had an EC50 value of 2.3 nmol/L, and compound 34c had an EC50 value of 1.4 nmol/L for the 5-HT1A receptor. thieme-connect.com

Another study investigated two 1,2,4-substituted piperazine derivatives, MM5 and MC1 , which both showed affinity for 5-HT1A receptors in vitro. nih.gov In vivo studies in rats showed that both compounds decreased extracellular 5-HT levels in the prefrontal cortex, an effect that was abolished by the 5-HT1A antagonist WAY 100635, confirming their agonist activity at presynaptic 5-HT1A autoreceptors. nih.govMM5 exhibited a profile of a 5-HT1A agonist, while MC1 showed moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov

Furthermore, research on 1,2,4-trisubstituted piperazine derivatives revealed that some compounds exhibited properties of postsynaptic 5-HT1A partial agonists in behavioral and biochemical models. nih.gov This highlights the nuanced structure-activity relationships that govern the functional activity of these compounds at the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Agonist Activity of Selected this compound Derivatives

| Compound | Receptor | Activity | EC50 (nmol/L) |

|---|---|---|---|

| 7b | 5-HT1A | Agonist | 2.3 thieme-connect.com |

| 34c | 5-HT1A | Agonist | 1.4 thieme-connect.com |

| MM5 | 5-HT1A | Agonist | - |

| MC1 | 5-HT1A | Moderate Agonist | - |

5-HT7 Receptor Antagonism

The 5-HT7 receptor has emerged as a significant target for the development of new therapeutics. Derivatives of this compound have been investigated as ligands for this receptor. For example, a series of arylpiperazine derivatives were designed with the aim of obtaining prospective drugs for the treatment of autism spectrum disorder by targeting 5-HT7 and 5-HT1A receptors as an agonist and the 5-HT2A receptor as an antagonist. nih.gov

In the development of radioligands for imaging 5-HT7 receptors, 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, compounds 6 and 7 , were synthesized and radiolabeled. nih.gov These compounds demonstrated the ability to recognize the 5-HT7 receptor on a human glioblastoma cell line (U-87 MG). nih.gov While this study focused on imaging agents, it underscores the affinity of the pyridinylpiperazine scaffold for the 5-HT7 receptor.

Further research has focused on modifying the structure of 5-HT7 receptor agonists to improve their metabolic stability. nih.gov Although the parent compound in this study was a different piperazine derivative, the work highlights the ongoing interest in developing potent and selective 5-HT7 receptor ligands.

5-HT2A and 5-HT6 Receptor Modulation

In addition to 5-HT1A and 5-HT7 receptors, derivatives of this compound also interact with 5-HT2A and 5-HT6 receptors. The modulation of these receptors is often part of a multi-target receptor profile.

For instance, the compound MC1 was found to possess moderate agonist activity at 5-HT2A receptors, in addition to its 5-HT1A agonism. nih.gov The non-selective 5-HT2 antagonist ritanserin (B1680649) was able to prevent the effect of a higher dose of MC1 on 5-HT release, further supporting its interaction with 5-HT2A receptors. nih.gov

In a study focused on developing multi-target-directed ligands, compound 9b was identified with an affinity profile that included antagonist activity at the 5-HT2A receptor (Ki = 39.4 nM), alongside agonist activity at 5-HT1A and 5-HT7 receptors. nih.gov Another compound, 12a , from the same study, also showed affinity for the 5-HT2A receptor (Ki = 315 nM). nih.gov

The affinity of 1,2,4-trisubstituted piperazine derivatives for both 5-HT1A and 5-HT2A receptors has been described, with some of these compounds showing a higher affinity for 5-HT2A receptors compared to their disubstituted counterparts. nih.gov

Table 2: 5-HT2A Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Receptor | Activity | Ki (nM) |

|---|---|---|---|

| 9b | 5-HT2A | Antagonist | 39.4 nih.gov |

| 12a | 5-HT2A | - | 315 nih.gov |

Adrenergic System Interactions

The adrenergic system is another key target for derivatives of this compound, with a particular emphasis on alpha-2 adrenergic receptors.

Alpha-2 Adrenergic Receptor Antagonism

A series of 1-(2-pyridinyl)piperazine derivatives have been synthesized and identified as potent and selective alpha-2 adrenoceptor antagonists. nih.gov Their activity was evaluated by their ability to antagonize the effects of clonidine, an alpha-2 agonist, both in vitro and in vivo. nih.gov

One of the most potent compounds from this series, 1-(3-fluoro-2-pyridinyl)piperazine , was found to be more potent than the reference antagonists yohimbine (B192690) and rauwolscine (B89727) in displacing [3H]clonidine from binding sites in calf cerebral cortex membranes. nih.gov This compound also demonstrated a higher affinity for the alpha-2 binding site compared to the alpha-1 binding site. nih.gov In vivo, the 3-fluoro derivative was more potent than the reference standards in reversing clonidine-induced mydriasis in rats. nih.gov

Sigma Receptor Interactions

Derivatives of this compound have demonstrated notable engagement with sigma receptors, a distinct class of proteins involved in a variety of cellular functions and signaling pathways.

The sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum, plays a crucial role in modulating several neurotransmitter systems, including the glutamatergic, dopaminergic, serotonergic, noradrenergic, and cholinergic systems. nih.gov Its ligands are considered potential therapeutic agents for a range of neuropsychiatric and neurodegenerative disorders. nih.gov

Research has shown that while some piperazine derivatives exhibit affinity for σ1 receptors, the nature of the core structure significantly influences this interaction. For instance, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core generally show lower affinity for the σ1 receptor compared to those with a piperidine core. nih.gov This difference in inhibitory potency is attributed to variations in the protonation state of the molecules at physiological pH. nih.gov The replacement of a piperidine ring with a piperazine ring can drastically alter the acid-base properties of the compound, impacting its ability to bind to the σ1 receptor. acs.orgnih.gov

Table 1: Comparative Affinity of Piperazine and Piperidine Derivatives for Sigma-1 Receptors

| Compound Core | Relative Sigma-1 Receptor Affinity | Key Structural Difference |

| 4-(pyridin-4-yl)piperazin-1-yl | Lower | Piperazine ring |

| Piperidine | Higher | Piperidine ring |

Data derived from comparative studies of piperazine and piperidine derivatives. nih.govacs.org

The sigma-2 (σ2) receptor, encoded by the TMEM97 gene, is another important target in drug discovery, particularly in the context of cancer and neurodegenerative diseases. nih.govnih.gov Like the σ1 receptor, the σ2 receptor is involved in cell signaling and has been identified as a potential therapeutic target. nih.gov

Studies on various piperazine derivatives have revealed that N-substituents play a crucial role in determining affinity for σ2 receptors. nih.gov The structural features of the piperazine ring and its substituents can be optimized to achieve desired levels of σ2 receptor binding. nih.gov

Other Neurotransmitter System Engagements (e.g., GABAergic, Cholinergic)

Recent findings have highlighted the complex interplay between different neurotransmitter systems. For example, evidence suggests that some cholinergic neurons in the forebrain are capable of co-releasing GABA, an inhibitory neurotransmitter. elifesciences.orgnih.gov This co-release phenomenon adds another layer of complexity to neuronal signaling and has significant implications for understanding the modulation of cortical function. elifesciences.org

The pedunculopontine tegmental (PPT) nucleus, a key regulator of wakefulness and REM sleep, contains cholinergic, glutamatergic, and GABAergic neurons. nih.gov Selective activation of cholinergic neurons in the PPT has been shown to suppress lower-frequency brainwave rhythms during non-REM sleep, demonstrating the direct influence of this system on sleep patterns. nih.gov While direct studies on this compound's interaction with GABAergic and cholinergic co-release are limited, the known modulation of the cholinergic system by sigma-1 receptors suggests a potential indirect influence. nih.gov

Enzyme and Protein Target Modulation

Beyond receptor interactions, derivatives of this compound have been investigated for their ability to modulate specific enzymes and proteins implicated in disease processes.

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a critical role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling, particularly in the striatal medium spiny neurons. mdpi.comnih.gov As such, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. nih.govwikipedia.org

Inhibitors of PDE10A have been shown to preferentially activate the indirect striatal output pathway, a mechanism that shares similarities with the action of D2 receptor antagonists used in antipsychotic treatments. mdpi.comnih.gov Structure-based drug design has led to the development of highly potent and selective PDE10A inhibitors. nih.gov For instance, the compound PF-2545920, which incorporates a 1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl moiety, was identified as a clinical candidate for the treatment of schizophrenia. nih.gov Another potent PDE10A inhibitor, CPL500036, demonstrated high selectivity and entered clinical development. frontiersin.org

Table 2: Investigational PDE10A Inhibitors

| Compound | Target | Potential Indication | Key Feature |

| PF-2545920 | PDE10A | Schizophrenia | Contains a 1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl group nih.gov |

| CPL500036 | PDE10A | Disorders of the basal ganglia | High potency and selectivity frontiersin.org |

| EM-221 | PDE10A | Tourette Syndrome | In vitro IC50 of 9 pM mdpi.com |

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb repressive complex 2 (PRC2), which is involved in gene silencing through histone methylation. nih.gov Upregulation of EZH2 is associated with various cancers and is linked to poor prognosis. nih.gov Consequently, inhibition of EZH2 has become a significant strategy in cancer therapy. nih.gov

Dual inhibition of EZH1 and EZH2 has shown promise in treating multiple myeloma. nih.gov A novel EZH1/2 dual inhibitor, OR-S1, was found to effectively eradicate cancer stem cells in preclinical models by overactivating WNT signaling. nih.gov While direct research linking this compound to EZH1/2 inhibition is not prominent, the broader field of enzyme inhibition for cancer treatment is an active area of investigation.

17-Beta Hydroxysteroid Dehydrogenase Type 1 (17-HSD1) Inhibition

There is currently no publicly available scientific literature or research data to suggest that this compound derivatives have been investigated as inhibitors of 17-Beta Hydroxysteroid Dehydrogenase Type 1 (17-HSD1).

Monoamine Oxidase (MAO)-A Inhibition

No specific studies on the monoamine oxidase (MAO)-A inhibitory activity of this compound derivatives were identified in the course of this review. However, research on structurally related piperazine-containing compounds has shown engagement with MAO enzymes. For instance, a series of pyridazinobenzylpiperidine derivatives were evaluated for their inhibitory activities against both MAO-A and MAO-B. While most compounds in that study showed a preference for MAO-B, some exhibited weak MAO-A inhibition. nih.gov For example, compound S15 from that series displayed the highest MAO-A inhibition with an IC₅₀ value of 3.691 μM. nih.gov Another study on natural piperine (B192125) derivatives also identified compounds with inhibitory potential against MAO-A. nih.gov These findings in related but distinct chemical classes suggest that the piperazine scaffold can be a component of MAO inhibitors, though direct evidence for the this compound core is lacking.

Platelet-Activating Factor (PAF) Antagonism

A review of the available scientific literature did not yield any studies concerning the evaluation of this compound derivatives as antagonists of the platelet-activating factor (PAF). While other piperidine and piperazine derivatives have been investigated for PAF receptor antagonism, this specific class of compounds has not been the subject of published research in this area. nih.gov

Androgen Receptor Binding and Interaction

There is no available research data on the androgen receptor binding and interaction of this compound derivatives.

HIV-1 TAR RNA Binding

No studies were found in the scientific literature that investigate the binding of this compound derivatives to HIV-1 TAR RNA.

Broad Spectrum Biological Activities

Antipsychotic Potential and Receptor Profiles

The 1-(pyridin-2-yl)piperazine scaffold is a key feature in a number of compounds with antipsychotic activity. wikipedia.org Research into derivatives of this structure has revealed insights into their potential as atypical antipsychotic agents, primarily through their interaction with dopamine and serotonin receptors.

A study on a series of 3-substituted 2-pyridinyl-1-piperazine derivatives that were incorporated into cyclic imide structures explored their potential as antipsychotic agents. The affinity of these compounds for dopamine receptors was found to be influenced by the electronic and lipophilic properties of the substituent on the pyridine ring. nih.gov Specifically, a cyano group was identified as the optimal substituent for achieving the desired biological profile. nih.gov

The table below summarizes the receptor binding affinities for selected 3-substituted 2-pyridinyl-1-piperazine derivatives from the aforementioned study, highlighting the influence of the substituent on dopamine receptor affinity.

| Compound | Substituent (X) | Blockade of Apomorphine-Induced Stereotypy (ED₅₀ mg/kg, i.p.) |

| 1 | H | >40 |

| 2 | CH₃ | >40 |

| 3 | Cl | 19.5 |

| 4 | Br | 29.5 |

| 5 | OCH₃ | >40 |

| 6 | CN | 5.5 |

| Data sourced from a study on 3-substituted 2-pyridinyl-1-piperazine derivatives. nih.gov |

The data indicates that the nature of the substituent on the pyridine ring significantly impacts the in vivo antipsychotic-like activity, with the cyano-substituted derivative (Compound 6) being the most potent in this series. nih.gov The evaluation of one of the compounds from this series in a primate model of amphetamine-induced psychosis and its regional selectivity for A10 dopaminergic neurons suggested its potential as an atypical antipsychotic with a favorable side effect profile. nih.gov

While this research was conducted on 2-pyridinyl-1-piperazine derivatives and not specifically on their 1-methyl analogues, it provides a strong rationale for the potential antipsychotic activity of the broader class of compounds containing the 1-(pyridin-2-yl)piperazine core.

Antidepressant Effects

Derivatives of piperazine have shown significant potential as antidepressant agents, primarily through their interaction with monoaminergic systems. Research indicates that these compounds can modulate neurotransmitter pathways crucial in the pathophysiology of depression.

Two pyridazine (B1198779) derivatives featuring arylpiperazinyl moieties, PC4 and PC13, have demonstrated antidepressant-like effects in murine models. nih.gov In the forced swimming test, both compounds significantly reduced the duration of immobility. nih.gov They also counteracted ptosis induced by reserpine (B192253) and potentiated reserpine-induced hypothermia, suggesting an interaction with central monoaminergic systems. nih.gov Further studies showed that these derivatives could reverse hypothermia induced by low doses of apomorphine (B128758) and antagonized head twitches produced by L-5-hydroxytryptophan, indicating effects on both dopaminergic and serotonergic pathways. nih.gov

Another derivative, LQFM212, also exhibited a potential antidepressant-like effect in mice. nih.govresearchgate.net This effect is believed to be mediated by the monoaminergic pathway. nih.govresearchgate.net Notably, repeated treatment with LQFM212 was found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key factor in neuronal survival and growth that is often reduced in depression. nih.govresearchgate.net Similarly, the derivative PPMP showed an antidepressant-like effect after 14 days of treatment, which was also associated with increased hippocampal BDNF levels and involved both serotonergic and catecholaminergic systems. researchgate.net The arylpiperazine moiety is a common template for agents active on the central nervous system, with many functioning as agonists of the serotonin receptor or as inhibitors of monoamine oxidase (MAO). jetir.org For instance, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been identified as selective inhibitors of MAO-A, an important enzyme in the degradation of monoamine neurotransmitters. researchgate.net

Table 1: Selected Piperazine Derivatives with Antidepressant-like Activity

| Derivative | Test Model | Key Findings | Proposed Mechanism | Citations |

|---|---|---|---|---|

| PC4, PC13 | Forced Swimming Test (mice) | Reduced immobility time. | Interaction with monoaminergic systems. | nih.gov |

| Reserpine-induced ptosis (mice) | Antagonized ptosis. | Interaction with monoaminergic systems. | nih.gov | |

| LQFM212 | Forced Swimming Test (mice) | Reduced immobility time. | Involvement of monoaminergic pathway; increased hippocampal BDNF. | nih.govresearchgate.net |

| PPMP | Forced Swimming Test (mice) | Reduced immobility time. | Involvement of serotonergic and catecholaminergic systems; increased hippocampal BDNF. | researchgate.net |

| 2j, 2m | MAO-A Inhibition Assay | Exhibited selective MAO-A inhibitory activity. | Monoamine Oxidase A inhibition. | researchgate.net |

Anticancer Activities, including Prostate Cancer

Arylpiperazine derivatives have emerged as promising candidates for the development of new anticancer agents, with a particular focus on prostate cancer. nih.gov Their mechanism often involves targeting key pathways in cancer cell proliferation and survival.

A series of novel arylpiperazine derivatives containing a saccharin (B28170) moiety were evaluated for their activity against prostate cancer cell lines (PC-3, LNCaP, and DU145). nih.gov The majority of these compounds showed excellent selective activity against the tested cancer cells. nih.gov Specifically, compounds 4 and 12 demonstrated potent cytotoxic effects against DU145 cells, with half-maximal inhibitory concentrations (IC50) below 2 μM. nih.gov Another study focused on 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues, with compound 5b showing significant cytotoxicity against both LNCaP and PC3 prostate cancer cell lines. mdpi.com The development of prostate cancer is often linked to the androgen receptor (AR), and some arylpiperazine derivatives have been investigated as potential AR antagonists. nih.gov

The anticancer potential of these derivatives extends beyond prostate cancer. Newly synthesized 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide and related derivatives were tested against a panel of cancer cell lines. researchgate.net Compound C-1 showed notable cytotoxicity against A-549 (lung cancer), HCT-116 (colon cancer), and MIAPaCa-2 (pancreatic cancer) cell lines, with docking studies suggesting a potential interaction with the EGFR binding pocket. researchgate.net Furthermore, modified phenothiazines, which can incorporate a piperazine structure, have also shown potent anticancer activity against various cancer cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Derivative/Class | Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|---|

| Arylpiperazines with saccharin moiety | Prostate | DU145, PC-3, LNCaP | Compounds 4 and 12 showed strong cytotoxicity (IC50 < 2 μM) against DU145. | nih.gov |

| 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues | Prostate | LNCaP, PC3 | Compound 5b exhibited high cytotoxicity. | mdpi.com |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives | Lung, Colon, Pancreatic | A-549, HCT-116, MIAPaCa-2 | Compound C-1 showed significant cytotoxicity against all three cell lines. | researchgate.net |

| Pyridobenzothiazines | Colon, Lung, Breast | Caco-2, A549, MDA-MB231 | Derivatives showed potent antiproliferative activity (IC50 as low as 0.26 μM). | mdpi.com |

Antimicrobial and Antiviral Properties

The piperazine scaffold is a valuable pharmacophore for developing agents with anti-infective properties. nih.gov Research has specifically highlighted its potential in creating new antiviral drugs.

Studies have shown that the simple heterocyclic molecule piperazine can act as a potent antiviral agent by targeting the capsid protein (CP) of certain viruses. nih.gov The crystal structure of the Aura virus (AVCP) capsid protein in a complex with piperazine revealed that piperazine binds to a conserved hydrophobic pocket. nih.gov This binding site is crucial for viral function. Molecular docking studies further indicated that piperazine binds with even greater affinity to the hydrophobic pocket of the Chikungunya virus (CHIKV) capsid protein. nih.gov This binding was correlated with effective antiviral activity against Chikungunya virus, as demonstrated in plaque reduction and immunofluorescence assays. nih.gov These findings suggest that the piperazine structure can serve as a foundational scaffold for the structure-based design of more potent piperazine derivatives as broad-spectrum anti-alphaviral drugs. nih.gov

Table 3: Antiviral Activity of Piperazine

| Compound | Virus | Viral Target | Observed Effect | Citations |

|---|

| Piperazine | Chikungunya virus (CHIKV), Aura virus (AV) | Capsid Protein (CP) Hydrophobic Pocket | Inhibition of CHIKV replication; binds to the CP of both viruses. | nih.gov |

Anti-inflammatory and Antinociceptive Properties

Piperazine derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic drugs. nih.govresearchgate.net Their mechanisms of action often involve modulation of key signaling pathways related to pain and inflammation.

The piperazine derivative LQFM-008 demonstrated both anti-inflammatory and antinociceptive effects in animal models. nih.gov In the formalin test, it reduced licking time in both the neurogenic and inflammatory phases. nih.gov It also reduced paw edema in a carrageenan-induced inflammation model. nih.gov The antinociceptive effect of LQFM-008 appears to be mediated through the serotonergic pathway. nih.gov Similarly, the pyridazine derivatives PC4 and PC13 showed analgesic properties in both the phenylbenzoquinone-induced abdominal constriction test and the hot-plate test. nih.gov

Other research has explored combining the piperazine moiety with other known anti-inflammatory agents. A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and showed potent anti-inflammatory activities in vivo against xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com Notably, the activity of compounds M15 and M16 was found to be comparable to the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com Mechanistically, some piperazine derivatives may exert their effects by acting as antagonists at histamine H3 and sigma-1 (σ1) receptors, both of which are implicated in pain modulation. nih.govacs.org

Table 4: Anti-inflammatory and Antinociceptive Activity of Selected Piperazine Derivatives

| Derivative | Test Model | Key Findings | Proposed Mechanism | Citations |

|---|---|---|---|---|

| LQFM-008 | Formalin test, Carrageenan-induced paw edema (mice) | Reduced licking time and paw edema. | Mediated through the serotonergic pathway. | nih.gov |

| PC4, PC13 | Phenylbenzoquinone-induced writhing, Hot-plate test (mice) | Demonstrated analgesic properties. | Not specified. | nih.gov |

| M15, M16 | Xylol-induced ear edema, Carrageenan-induced paw edema (mice) | Potent anti-inflammatory activity, comparable to indomethacin. | Not specified, combines salicylate and piperazine moieties. | mdpi.com |

| Compounds 5, 11 | Neuropathic pain model (mice) | Exhibited antinociceptive activity. | Histamine H3 and σ1 receptor antagonism. | nih.govacs.org |

Anxiolytic Effects

The piperazine nucleus is a key feature in many compounds developed for their effects on the central nervous system, including for the treatment of anxiety. silae.itresearchgate.net Several piperazine analogues have demonstrated significant anxiolytic (anxiety-reducing) effects in preclinical studies, often through interactions with serotonergic and GABAergic systems. silae.itnih.gov

The anxiolytic properties of piperazine derivatives are frequently linked to their activity at 5-HT1A serotonin receptors. silae.it For example, the anxiolytic effects of two new arylpiperazine derivatives, 4p and 3o, were confirmed in the elevated plus-maze (EPM) test, with evidence suggesting direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov

Other derivatives have shown more complex mechanisms. The compound LQFM032 exhibited anxiolytic-like activity in both the EPM and light-dark box tests. nih.gov This effect was mediated through both the benzodiazepine (B76468) site on GABAA receptors and nicotinic pathways, without impairing memory. nih.gov Similarly, the derivative LQFM212 was found to have anxiolytic-like activity that involves the serotonergic pathway, nicotinic receptors, and the benzodiazepine site of the GABAA receptor. nih.govresearchgate.net These multi-target interactions highlight the versatility of the piperazine scaffold in designing novel anxiolytic agents.

Table 5: Anxiolytic-like Activity of Selected Piperazine Derivatives

| Derivative | Test Model | Key Findings | Proposed Mechanism | Citations |

|---|---|---|---|---|

| 4p, 3o | Elevated Plus-Maze (EPM) | Confirmed anxiolytic effects. | Direct 5-HT1A receptor participation; indirect GABAergic involvement. | nih.gov |

| LQFM032 | EPM, Light-Dark Box | Anxiolytic-like activity without mnemonic alteration. | Mediated through benzodiazepine and nicotinic pathways. | nih.gov |

| LQFM212 | Not specified | Anxiolytic-like activity. | Involvement of serotonergic pathway, nicotinic receptors, and BZD-site of GABAA receptor. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 1 Methyl 4 Pyridin 2 Yl Piperazine Analogues

Influence of the Piperazine (B1678402) and Pyridine (B92270) Core Structures on Bioactivity

The bioactivity of 1-methyl-4-(pyridin-2-yl)piperazine analogues is fundamentally dictated by the inherent properties of the piperazine and pyridine core structures. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common motif in many pharmacologically active compounds. researchgate.netmdpi.com Its presence can significantly influence the pharmacokinetic properties of a molecule, often enhancing water solubility due to the basic nature of its nitrogen atoms. nih.gov The piperazine core can act as a scaffold, correctly positioning other pharmacophoric groups for optimal interaction with biological targets. mdpi.com Furthermore, the conformational flexibility of the piperazine ring, typically adopting a chair conformation, can play a role in how a ligand fits into a receptor's binding pocket. researchgate.net

The pyridine ring, an aromatic heterocycle, also plays a crucial role. The position of the nitrogen atom within the pyridine ring can significantly affect receptor recognition and selectivity. For instance, studies on pyridylpiperazine sigma receptor ligands have shown that (2-pyridyl)piperazines tend to favor σ2 receptors, while (3-pyridyl)piperazines and (4-pyridyl)piperazines show a preference for σ1 receptors. nih.gov The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for ligand-receptor binding. nih.gov The combination of the electron-rich pyridine ring and the flexible, basic piperazine ring creates a versatile template for developing ligands targeting a range of receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Effects of Substituent Modifications on Pharmacological Selectivity and Potency

The pharmacological profile of this compound analogues can be finely tuned through various substituent modifications. These alterations can dramatically impact receptor affinity, selectivity, and functional activity.

Role of Halogenation and Other Aromatic Substituents

The introduction of halogens and other substituents onto the aromatic pyridine ring can significantly modulate the electronic properties and steric profile of the molecule, leading to changes in receptor affinity and selectivity. For instance, the addition of a chlorine atom to a phenoxyethyl-piperazine derivative was found to decrease its antioxidant properties. researchgate.net In a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives, the substitution of a 4-nitrophenylacetyl group with a 3,4-dichlorophenyl group improved potency. acs.orgacs.org The position of the halogen is also crucial; for example, in a series of long-chain arylpiperazines, 3- or 4-chlorophenyl substituents on the piperazine nucleus were evaluated for their effect on 5-HT7 and 5-HT1A receptor affinity. nih.gov These substituents can alter the molecule's ability to form halogen bonds and other non-covalent interactions within the receptor binding site.

Significance of Linker Length and Chemical Moieties

Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation by PROTACs

| PROTAC | Linker Length (atoms) | ER Degradation |

| 9 | 9 | +++ |

| 12 | 16 | ++++ |

| 16 | 12 | ++++ |

| 19 | 19 | ++ |

| 21 | 21 | + |

Data adapted from a study on PROTACs, illustrating the principle of linker length optimization. The number of '+' symbols indicates the relative efficacy of ER degradation. nih.gov

Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry can play a profound role in the interaction between a ligand and its biological target. The introduction of a chiral center into an analogue of this compound can lead to enantiomers with significantly different pharmacological properties. For instance, in a series of dopamine D2/D3 receptor ligands, the enantiomers of the most potent racemic compound exhibited differential activity, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This difference in activity arises from the specific three-dimensional arrangement of atoms, which dictates how well each enantiomer can fit into the chiral environment of the receptor's binding site.

Computational and In Silico Approaches to SAR Elucidation

Computational and in silico methods are invaluable tools for understanding the structure-activity relationships of this compound analogues. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into the binding modes of these ligands within their receptor targets. nih.gov These studies can help to rationalize observed SAR data and guide the design of new, more potent, and selective analogues. For example, molecular modeling has been used to investigate the binding of long-chain arylpiperazines to homology models of the 5-HT7 and 5-HT1A receptors. nih.gov Computational tools can also predict physicochemical properties and potential ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, aiding in the early stages of drug discovery. nih.gov

Table 2: Computationally Predicted Properties of Selected Arylpiperazine Derivatives

| Compound | CNS MPO Score | Predicted BBB Crossing |

| 9b | Desirable | Yes |

| 12a | Desirable | Yes |

CNS MPO (Central Nervous System Multi-Parameter Optimization) score is a metric used to predict the potential of a compound to be a successful CNS drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug development. nih.gov

In studies of piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. For instance, a study on piperazine derivatives as mTORC1 inhibitors utilized both Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) to build predictive models. mdpi.com The process involves calculating a wide range of molecular descriptors (e.g., electronic, topological, physicochemical) and then using statistical methods to find the best correlation with biological activity, often expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). mdpi.com

The resulting models identified several key molecular descriptors that significantly correlate with the inhibitory activity of piperazine derivatives. mdpi.com These descriptors include:

E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital, related to a molecule's ability to accept electrons.

ω (Electrophilicity index): A measure of a molecule's ability to act as an electrophile.

MR (Molar Refractivity): Related to the volume of a molecule and its polarizability.

Log S (Aqueous Solubility): Predicts the solubility of the compound in water.

PSA (Topological Polar Surface Area): The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.

n (Refractive Index): An optical property related to molecular density.

The statistical quality of these QSAR models is paramount and is assessed using various metrics. A high coefficient of determination (R²) indicates a good fit of the model to the data, while a high cross-validated R² (R²cv or q²) demonstrates the model's predictive power on new data. nih.govwu.ac.th

Table 1: Example of Statistical Validation for QSAR Models of Piperazine Derivatives

| Model Type | R² (Coefficient of Determination) | R²cv (Cross-Validation Coefficient) | F-statistic (Fisher's test) | p-value | Reference |

|---|---|---|---|---|---|

| MLR | 0.74 | 0.542 | 11.133 | < 0.0001 | mdpi.com |

| MNLR | 0.78 | 0.53 | - | - | mdpi.com |

| GFA (Piperine Analogues) | 0.962 | 0.917 | - | - | nih.gov |

This table presents data from studies on piperazine and piperine (B192125) analogues to illustrate the statistical validation of QSAR models. GFA: Genetic Function Approximation.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug design to understand the binding mechanism and affinity of a potential drug molecule within the active site of a target protein. mdpi.complos.org

For analogues of this compound, docking studies can elucidate how the pyridine and piperazine moieties interact with key amino acid residues in a protein's binding pocket. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov The output of a docking simulation is typically a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. nih.gov

In a representative study on thiazole-clubbed pyridine derivatives targeting the main protease (Mpro) of SARS-CoV-2, docking simulations revealed binding energies and specific interactions. mdpi.com For example, compounds formed hydrogen bonds with residues like ASN 142 and GLU 166. mdpi.com The reliability of a docking protocol is often validated by "redocking" the co-crystallized native ligand into the protein's active site; a low Root-Mean-Square Deviation (RMSD) value (typically <2 Å) between the docked pose and the crystal structure pose indicates a reliable method. plos.org

Table 2: Example Binding Affinities from Molecular Docking Studies of Heterocyclic Compounds

| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 8a (Thiazole-Pyridine) | SARS-CoV-2 Mpro (6LU7) | -8.6 | - | mdpi.com |

| Co-crystallized Ligand (N3) | SARS-CoV-2 Mpro (6LU7) | -8.0 | ASN 142, GLY 143, GLU 166 | mdpi.com |

| Compound 4e (Thiazolo-Pyridine) | α-amylase | -7.43 | Trp59, Tyr62, Gln63, Asp197 | plos.org |

| Compound 6a (Pyrazole-Carboxamide) | Carbonic Anhydrase I | - | Trp5, His67, Gln92 | nih.gov |

| Compound TP1 | EHMT2 | -10.7 | - | mdpi.com |

This table showcases sample results from various molecular docking studies on compounds containing pyridine or other heterocyclic systems to illustrate the data generated.

The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing insights into the flexibility and stability of the interactions. plos.orgnih.gov

Predictive ADMET Profile Modeling

Before a compound can become a drug, it must possess acceptable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. sci-hub.ru In silico ADMET models use a compound's structure to predict a wide range of pharmacokinetic and toxicological endpoints. bhsai.org

For analogues of this compound, ADMET models can predict properties such as aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential for cardiac toxicity (hERG inhibition) or mutagenicity (Ames test). bhsai.orgsimulations-plus.com These models are often built using machine learning algorithms trained on large datasets of experimental results. sci-hub.ru

Table 3: Key ADMET Properties Predicted Using In Silico Models

| Property | Description | Importance in Drug Discovery |

|---|---|---|

| Aqueous Solubility (LogS) | Predicts the solubility of a compound in water. | Poor solubility can lead to low absorption and bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. | Essential for CNS drugs; undesirable for peripherally acting drugs to avoid side effects. |

| CYP450 Inhibition | Predicts if a compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered drug metabolism. |

| hERG Inhibition | Predicts blockage of the hERG potassium ion channel. | hERG blockage is linked to a high risk of cardiac arrhythmia (long QT syndrome). |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | A positive result is a major red flag for potential carcinogenicity. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood. | High binding can limit the amount of free drug available to act on the target. sci-hub.ru |

This table outlines common ADMET parameters evaluated computationally to assess the drug-likeness of a compound.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov In computational chemistry, it is widely used to determine the optimized three-dimensional geometry of a molecule, corresponding to its lowest energy state. tandfonline.comnih.gov

For a compound like this compound, DFT calculations can provide highly accurate information on bond lengths, bond angles, and dihedral angles. nih.gov This optimized structure is often the starting point for more advanced calculations, such as QSAR and molecular docking. mdpi.com DFT is also used to calculate various electronic properties that are critical for understanding a molecule's reactivity. nih.gov

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and the gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are rich or deficient in electrons. It helps predict how a molecule will interact with other molecules, such as a protein receptor. tandfonline.com

In one study, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to optimize the structure of a piperidine (B6355638) derivative, and the results were found to be consistent with the crystal structure determined by X-ray diffraction, confirming the reliability of the computational method. tandfonline.com

This table summarizes important molecular parameters that can be determined through DFT calculations to understand a compound's intrinsic properties.

Future Research Directions and Potential Therapeutic Applications

Development of Novel Therapeutic Agents Targeting Specific Pathways

The 1-methyl-4-(pyridin-2-yl)piperazine scaffold serves as a valuable starting point for the development of novel therapeutic agents engineered to target specific biological pathways implicated in various diseases. The inherent structural features of the pyridinylpiperazine moiety allow for modifications that can fine-tune the molecule's interaction with specific receptors and enzymes.

Research into arylpiperazine derivatives has demonstrated their ability to act as ligands for a variety of G protein-coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net The long-chain arylpiperazine structure is considered a versatile template for creating drugs that target the central nervous system (CNS). nih.gov By strategically modifying the substituents on both the pyridine (B92270) and piperazine (B1678402) rings, medicinal chemists can design compounds with high affinity and selectivity for specific receptor subtypes. For instance, derivatives of 1-arylpiperazine have been studied for their affinity to α1-adrenoreceptors, with the nature of the terminal substituents significantly influencing their receptor selectivity. nih.gov This targeted approach is crucial for developing therapies with improved efficacy and reduced side effects.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for this approach. Arylpiperazine derivatives have been recognized for their ability to interact with multiple molecular targets, a key advantage in tackling diseases with intricate pathologies. nih.gov

For example, in the context of neurodegenerative diseases, a single compound that can modulate multiple targets, such as different serotonin and dopamine receptor subtypes, could offer a more comprehensive therapeutic effect. nih.gov Research on arylpiperazine derivatives has led to the identification of compounds with affinity profiles at serotonin 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors, which are relevant for treating conditions like psychosis and autism spectrum disorder. nih.gov This multi-target approach can lead to the development of more effective treatments for complex CNS disorders.

Strategic Design of Novel Chemical Entities with Enhanced Selectivity

The rational design of new chemical entities with enhanced selectivity is a cornerstone of modern drug discovery. The this compound core provides a flexible framework for such strategic design. Fragment-based drug discovery, a method that involves piecing together small molecular fragments to create a potent and selective ligand, can be effectively applied to this scaffold. rsc.orgresearchgate.net

By understanding the structure-activity relationships (SAR) of pyridinylpiperazine derivatives, researchers can make informed decisions about which molecular modifications will enhance selectivity for a desired target. nih.gov For example, studies on arylpiperazines have elucidated the importance of the piperazine ring and specific substitutions for binding to aminergic GPCRs. mdpi.com The goal is to design molecules that fit precisely into the binding pocket of the target protein, minimizing off-target effects. This can be achieved through computational methods like molecular dynamics simulations and free energy calculations, which guide the synthesis of ligands with improved affinity and selectivity. rsc.org

Application in Neuroscience Research for Neuropsychiatric and Neurodegenerative Disorders

The pyridinylpiperazine scaffold is of significant interest in neuroscience research due to its prevalence in centrally acting drugs. wikipedia.org Derivatives have shown potential in treating a range of neuropsychiatric and neurodegenerative disorders.

In the realm of neuropsychiatric disorders, arylpiperazine derivatives are being investigated for their potential to treat depression and anxiety. For instance, some piperazine derivatives have been shown to act as serotonin reuptake inhibitors, a common mechanism for antidepressant drugs. escholarship.org The ability of these compounds to modulate both serotonergic and GABAergic pathways highlights their potential as multi-target agents for mental health conditions. escholarship.org

For neurodegenerative diseases such as Parkinson's and Alzheimer's, the development of neuroprotective agents is a key research focus. Piperine (B192125), a natural product containing a piperidine (B6355638) ring (structurally related to piperazine), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. researchgate.netnih.gov This suggests that piperazine-based compounds could be designed to have similar protective effects on dopaminergic neurons. researchgate.netnih.gov Furthermore, arylpiperazine derivatives have been identified as potential antiprion compounds, which could be relevant for treating fatal neurodegenerative disorders like Creutzfeldt-Jakob disease. escholarship.orgacs.org

Continued Investigation in Oncology and Infectious Diseases

The versatility of the this compound scaffold extends beyond neuroscience into the fields of oncology and infectious diseases.

In oncology, numerous piperazine derivatives have been synthesized and evaluated for their anticancer activity. nih.govnih.gov These compounds have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer. nih.govnih.gov The mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis. For example, some phenylpiperazine derivatives have been shown to induce apoptosis and inhibit cell cycle progression in prostate cancer cells. nih.gov The modular nature of the arylpiperazine structure allows for the development of compounds that can target specific pathways involved in cancer progression. nih.gov

In the fight against infectious diseases, pyridinylpiperazine derivatives have demonstrated promising antimicrobial and antifungal activities. researchgate.netmdpi.comeurekaselect.comnih.gov For instance, derivatives have been synthesized and shown to have significant activity against bacteria such as E. coli and S. aureus. neuroquantology.comresearchgate.net The piperazine core is also found in some antibiotics. acs.org Furthermore, research into pyrazinamide (B1679903) analogues, which are important in tuberculosis treatment, has incorporated the piperazine moiety to develop new anti-tubercular agents. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., pyridinyl proton shifts at δ 8.2–8.5 ppm) and methyl groups on the piperazine ring (δ 2.3–2.5 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 204) and detects impurities.

- Elemental Analysis : Validates stoichiometry (CHN) with <0.3% deviation .

What strategies address discrepancies in biological activity data among structurally similar piperazine derivatives?

Advanced Research Question

Contradictory activity data (e.g., variable FLT3 inhibition despite shared moieties) require:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the pyridinyl or piperazine groups to isolate pharmacophores. For example, trifluoromethyl or nitro groups at specific positions enhance receptor binding .

- Dose-Response Analysis : Testing compounds across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Combining enzymatic inhibition (e.g., FLT3 kinase assays) with cell viability tests (MTT assays) to rule off-target effects .

What are the recommended storage and handling protocols to maintain compound stability?

Basic Research Question

- Storage : Under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation.

- Handling : Use anhydrous solvents (e.g., DMSO) for stock solutions. Avoid prolonged exposure to humidity, as piperazines are hygroscopic.

- Safety : Wear nitrile gloves and eye protection; the compound may cause skin/eye irritation .

How does molecular docking predict the interaction of this compound with target receptors?

Advanced Research Question

Docking tools (e.g., AutoDock Vina) simulate binding to receptors like dopamine D2 or serotonin 5-HT. Key steps:

- Receptor Preparation : Retrieve PDB structures (e.g., 6CM4 for 5-HT) and optimize protonation states.

- Ligand Optimization : Generate 3D conformers of the compound using PubChem data (InChI:

InChI=1S/C10H15N3/c1-13-6-4-12(5-7-13)10-8-11-3-2-9(10)14-8/h2-3,8H,4-7H2,1H3). - Pose Scoring : Analyze hydrogen bonds (e.g., pyridinyl N with Lysine residues) and hydrophobic interactions (methyl groups with aromatic pockets). Validation via MD simulations improves accuracy .

What in vitro assays are used to evaluate the compound's biological activity?

Basic Research Question

- Receptor Binding Assays : Radioligand displacement (e.g., H-spiperone for dopamine receptors).

- Enzyme Inhibition : FLT3 kinase assays using ADP-Glo™ kits to measure IC.

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., MV4-11 AML cells) .

What role do substituent positions play in the compound's pharmacological profile?

Advanced Research Question

Substituent positioning on the pyridine or piperazine ring modulates activity:

- Para vs. Meta Substitution : Nitro groups at the pyridine para position enhance FLT3 inhibition, while meta positions reduce potency due to steric clashes.

- Methyl Group Effects : The 1-methyl group on piperazine improves metabolic stability by blocking CYP3A4 oxidation .

How to optimize reaction parameters for regioselective substitution on the piperazine ring?

Basic Research Question

- Temperature Control : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures promote di-substitution.

- Protecting Groups : Use Boc or Fmoc groups to direct reactivity. Deprotection with TFA restores the free amine.

- Solvent Choice : Tetrahydrofuran (THF) enhances regioselectivity vs. DMF .

How to analyze metabolic stability using in vitro models?

Advanced Research Question

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. LC-MS quantifies parent compound depletion (t).

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify metabolic liabilities.

- Metabolite Identification : HR-MS/MS detects hydroxylated or demethylated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.